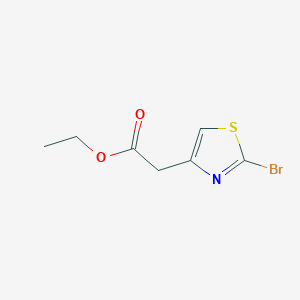
1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride
Vue d'ensemble
Description
1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the empirical formula C12H19ClN2O . It is a solid substance and is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC1CN (CC1)CC (C=C2)=CC=C2OC.Cl . This indicates that the compound contains a pyrrolidine ring attached to a methoxybenzyl group. Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 242.75 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Research has explored the synthesis and transformation of compounds related to "1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride," demonstrating its utility in creating structurally diverse molecules. For instance, Ghelfi et al. (2003) reported the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, showcasing the compound's role in the preparation of agrochemicals or medicinal compounds Ghelfi et al., 2003. Similarly, Usami et al. (2018) detailed a visible-light-mediated synthesis of pyrroline through hydroimination cyclization, starting from an O-(4-methoxybenzyl) oxime ether Usami et al., 2018.
Antimicrobial Applications
Maheta et al. (2012) demonstrated the synthesis and potential antimicrobial activity of novel imidazole derivatives, including 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, indicating the compound's relevance in developing new antimicrobial agents Maheta et al., 2012.
Material Science and Molecular Structures
In materials science, the structure and molecular dynamics of related compounds have been studied. For example, Gasser and Stoeckli-Evans (2004) investigated the crystal and molecular structure of 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene derivatives, contributing to the understanding of molecular interactions and packing in solid-state chemistry Gasser & Stoeckli-Evans, 2004.
Bioactive Compound Synthesis
Research into the synthesis of bioactive compounds highlights the compound's versatility in medicinal chemistry. For instance, the synthesis of ellipticine, an anticancer agent, from 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride, showcases its utility in synthesizing complex molecules with significant biological activity Miki et al., 2001.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIXSNQSIRYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697990 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61695-08-7 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















